5-BROMOHYDANTOIN

Description

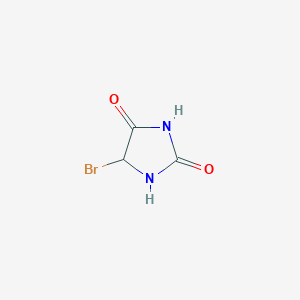

Structure

3D Structure

Properties

IUPAC Name |

5-bromoimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O2/c4-1-2(7)6-3(8)5-1/h1H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFCTMWBPBVFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577302 | |

| Record name | 5-Bromoimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173904-10-4 | |

| Record name | 5-Bromoimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromohydantoin

Direct Halogenation Approaches to 5-Bromohydantoin Synthesis

Direct halogenation stands as the principal route for synthesizing this compound. This method involves the electrophilic substitution of the hydrogen atom at the fifth carbon of the hydantoin (B18101) molecule with a bromine atom. The reactivity of the C5 position makes it susceptible to such substitution under appropriate conditions.

The choice of brominating agent is critical for the successful synthesis of this compound. Molecular bromine (Br₂) is a commonly employed reagent for this transformation. The reaction proceeds via an electrophilic substitution mechanism on the hydantoin ring.

Stoichiometry plays a crucial role in ensuring the selective formation of the monobrominated product. A molar ratio of 1:1 between hydantoin and molecular bromine is typically used to favor the formation of this compound and minimize the potential for over-bromination or other side reactions. ijacskros.com Maintaining this equimolar ratio is key to achieving a high yield of the desired product.

The successful synthesis of this compound is highly dependent on the careful control of several reaction parameters, including temperature, duration, and the choice of solvent. Research has identified specific conditions that facilitate the direct bromination of hydantoin.

A known effective protocol involves heating a mixture of hydantoin and bromine in dioxane at a temperature of 100°C for a duration of 2 hours. ijacskros.com The use of a solvent like dioxane is significant as it provides a suitable medium for the reactants. The elevated temperature is necessary to provide the activation energy for the reaction to proceed efficiently within the specified timeframe.

The table below summarizes the parameters for a successful laboratory-scale synthesis of this compound. ijacskros.com

| Parameter | Value |

| Starting Material | Hydantoin |

| Brominating Agent | Bromine (Br₂) |

| Molar Ratio | 1:1 (Hydantoin:Bromine) |

| Solvent | Dioxane |

| Temperature | 100°C |

| Reaction Time | 2 hours |

This table presents a specific set of conditions reported for the successful synthesis of this compound for in situ use. ijacskros.com

The direct bromination of hydantoin to form this compound can be effectively achieved without the need for catalytic facilitation. ijacskros.com While Lewis acids such as Boron Trifluoride Etherate and Zinc Bromide are associated with the chemistry of this compound, their role is not in its synthesis but rather in its subsequent reactions.

Specifically, Lewis acids are used to catalyze the Friedel-Crafts alkylation of aromatic compounds using this compound as the alkylating agent. researchgate.netresearchgate.net In these reactions, the Lewis acid activates the this compound by coordinating with it, which facilitates the cleavage of the carbon-bromine bond and the formation of a carbocation intermediate, thereby promoting the alkylation of the aromatic substrate. There is no evidence in the reviewed literature to suggest these catalysts are used for the direct synthesis of this compound itself.

Challenges Associated with this compound Isolation and Handling in Synthetic Sequences

A significant challenge in the synthetic application of this compound is its limited stability, which complicates its isolation and handling. The compound is often not purified after its synthesis; instead, the reaction mixture containing the newly formed this compound is cooled and used directly in the subsequent synthetic step. ijacskros.com

This in situ utilization strategy is a strong indicator of the compound's instability. Attempting to isolate this compound through conventional purification techniques, such as chromatography or recrystallization, may lead to decomposition. This inherent instability necessitates that synthetic routes involving this compound are designed to accommodate its immediate use following its formation. This approach avoids potential yield losses that would occur during purification and storage, making it a critical consideration for any multi-step synthesis that relies on this intermediate. ijacskros.com

Reactivity and Mechanistic Investigations of 5 Bromohydantoin

Electrophilic Aromatic Substitution Reactions of 5-Bromohydantoin

This compound serves as a key reactant in electrophilic aromatic substitution, a class of reactions where an atom on an aromatic ring is replaced by an electrophile. Its reactivity, particularly in Friedel-Crafts type reactions, has been a subject of detailed investigation.

The reaction between this compound and various aromatic compounds proceeds via a Friedel-Crafts alkylation mechanism to produce 5-arylhydantoins. researchgate.netimist.maresearchgate.net This carbon-carbon bond-forming reaction is characteristic of Friedel-Crafts processes, where an alkyl halide reacts with an aryl compound. google.com The reaction has been successfully demonstrated with several aromatic systems, including phenol (B47542), anisole (B1667542), and thiophene (B33073), often facilitated by a catalyst. researchgate.netimist.ma For instance, using a catalyst composed of zinc bromide or zinc chloride on an Animal Bone Meal (ABM) analog, this compound reacts efficiently with these aromatic nucleophiles. researchgate.netresearchgate.netresearchgate.net

The regioselectivity of the Friedel-Crafts alkylation involving this compound is highly dependent on the nature of the aromatic substrate. When phenol is used as the aromatic compound, the reaction typically yields a mixture of two isomers: the para-substituted product, 5-(p-hydroxyphenyl)hydantoin, and the ortho-substituted product, 5-(o-hydroxyphenyl)hydantoin. researchgate.netimist.ma The production ratio of the desired para-substituted product to the ortho-substituted byproduct generally falls within the range of 2/1 to 8/1, though this can vary with reaction conditions. google.comgoogle.com In a specific catalytic system using ZnCl2/ABM in 1,4-dioxane (B91453), the reaction with phenol leads to a combined total yield of 96% for the ortho and para isomers. researchgate.netresearchgate.netresearchgate.net In contrast, the reaction exhibits complete regioselectivity with other aromatic compounds like anisole and thiophene. researchgate.netresearchgate.net

The structure of the aromatic nucleophile significantly impacts both the reactivity and selectivity of the C-5 arylation of this compound. While activated, p-unsubstituted phenol compounds react to form both ortho and para isomers, other aromatic systems demonstrate highly selective reactions. researchgate.netgoogle.comgoogle.com

The reaction with anisole, for example, is completely selective and produces pure 5-(4-methoxyphenyl)hydantoin in a 90% yield. researchgate.netresearchgate.netresearchgate.net Similarly, when thiophene is used as the aromatic nucleophile, the reaction exclusively yields 5-(2-thienyl)hydantoin (B15053246), with a high yield of 95%. researchgate.netresearchgate.netresearchgate.net This demonstrates that while the hydroxyl group of phenol directs substitution to both ortho and para positions, the methoxy (B1213986) group of anisole and the sulfur heteroatom in thiophene direct the incoming hydantoin (B18101) group to a single position with high fidelity. researchgate.net

| Aromatic Nucleophile | Product(s) | Selectivity | Yield | Reference |

|---|---|---|---|---|

| Phenol | 5-(p-hydroxyphenyl)hydantoin & 5-(o-hydroxyphenyl)hydantoin | Mixture of ortho/para isomers (p/o ratio: 2/1 to 8/1) | 96% (total) | researchgate.net, google.com |

| Anisole | 5-(4-methoxyphenyl)hydantoin | Completely para-selective | 90% | researchgate.net, researchgate.net |

| Thiophene | 5-(2-thienyl)hydantoin | Completely 2-selective | 95% | researchgate.net, researchgate.net |

The precise mechanism for the reaction between a 5-halohydantoin compound and a phenol is complex, but it is widely considered to be a Friedel-Crafts type reaction. google.comgoogle.com One proposed mechanism involves catalysis by a Lewis acid, such as zinc or calcium compounds. researchgate.netresearchgate.netresearchgate.netresearchgate.net In this pathway, the reaction is initiated by the fixation of the bromine atom from this compound onto the metal (M) on the catalyst's surface. researchgate.netresearchgate.netresearchgate.net This metal center serves as a Lewis acid site. researchgate.netresearchgate.netresearchgate.net This interaction generates the electrophilic species that then attacks the aromatic ring, leading to the formation of two possible intermediate organic molecules. researchgate.netresearchgate.net

Following the formation of these intermediates, they undergo a rearomatization step consistent with the classic Friedel-Crafts alkylation scheme. researchgate.netresearchgate.net The final step involves the breaking of the chemical bonds holding the products to the catalyst, releasing the two isomers (in the case of phenol) and HBr as a byproduct. researchgate.netresearchgate.netresearchgate.net

Interestingly, while Friedel-Crafts reactions typically necessitate the presence of a Lewis acid catalyst, the reaction with this compound has been observed to proceed even in the absence of such a catalyst. google.comgoogle.com This specific characteristic suggests that this compound is a sufficiently reactive electrophile precursor under certain conditions, making the process potentially more economical by avoiding catalyst costs and reactor corrosion issues. google.com

Friedel-Crafts Alkylation with Aromatic Compounds utilizing this compound

Computational Chemistry Approaches to this compound Reaction Mechanism Elucidation

To gain a deeper understanding of complex reaction pathways that are challenging to observe experimentally, computational chemistry has become an indispensable tool. ims.ac.jp The study of reaction mechanisms, including those involving this compound, can be significantly advanced through quantum chemical methods that model the behavior of molecules and the energetic landscape of a reaction. su.sediva-portal.org

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), allow for the detailed investigation of reaction mechanisms at a molecular level. diva-portal.org These studies are crucial for identifying and characterizing the structures of transient species such as transition states and intermediates. github.ionih.gov A transition state is defined as a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. github.io

Theoretical Predictions of Reactivity and Selectivity in this compound Transformations

Computational and theoretical studies provide significant insights into the reactivity and selectivity of this compound. These investigations often focus on understanding the underlying electronic and structural factors that govern its chemical behavior.

One area of theoretical exploration involves the comparison of hydrogen- and halogen-bonding capabilities of hydantoin derivatives, including this compound. wikipedia.org Density functional theory (DFT) calculations have been employed to analyze the intermolecular interactions of hydantoin, chloro-hydantoin, bromo-hydantoin, and iodo-hydantoin. wikipedia.org These studies reveal that while halogen bonds are typically stronger than hydrogen bonds, the geometry of the interaction plays a crucial role. For instance, in halogen-bonded ring structures, close, repulsive contacts between halogen atoms can destabilize the assembly. wikipedia.org The calculations also show a systematic change in the geometry of interaction, with the N-X···O (where X is H, Cl, Br, or I) angle decreasing as the halogen atom becomes larger. wikipedia.org This theoretical understanding is crucial for predicting how this compound might self-assemble or interact with other molecules, which can influence its reactivity in condensed phases.

Theoretical models have also been proposed to explain the reactivity of this compound in specific reactions, such as the Friedel-Crafts alkylation of aromatic compounds. Mechanistic studies suggest that this electrophilic aromatic substitution involves the fixation of the bromine atom on a Lewis acid catalyst surface. fishersci.ca This interaction polarizes the C-Br bond, facilitating the attack of the aromatic ring on the C-5 position of the hydantoin. fishersci.ca Computational and mechanistic studies help in understanding these interactions and predicting the selectivity of such reactions. nih.gov

Exploration of Other Substitution Reactions at the C-5 Position of this compound

The bromine atom at the C-5 position of this compound is a versatile handle for introducing various functional groups through substitution reactions. These reactions are fundamental to the synthesis of a diverse range of 5-substituted hydantoin derivatives.

Nucleophilic Substitution:

The C-5 position is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This is a common strategy for functionalizing the hydantoin core. The reaction generally follows a nucleophilic substitution mechanism (SN1 or SN2), where a nucleophile replaces the bromine atom. itrcweb.orgfishersci.ca For example, this compound can undergo nucleophilic substitution with carboxylate anions to form new C-C bonds under catalytic conditions. nih.gov Similarly, reaction with hydroxide (B78521) ions, typically by heating with aqueous sodium or potassium hydroxide, results in the formation of 5-hydroxyhydantoin (B43812). itrcweb.orgfishersci.ca Water can also act as a nucleophile, though it is weaker than the hydroxide ion, leading to a slower substitution to form the corresponding alcohol. atamanchemicals.com

Friedel-Crafts Alkylation:

A notable substitution reaction at the C-5 position is the Friedel-Crafts alkylation of aromatic compounds. fishersci.canih.gov In this reaction, this compound acts as an electrophile in the presence of a catalyst. For instance, the reaction with phenol in 1,4-dioxane, catalyzed by a zinc chloride-doped catalyst, yields a mixture of ortho- and para-substituted isomers with a high total yield. fishersci.canih.gov The reaction has been successfully extended to other aromatic systems, demonstrating its utility in creating C-C bonds between the hydantoin ring and various aryl groups. nih.gov

Research has shown that this alkylation can be highly selective. When reacted with anisole or thiophene, the reaction proceeds with complete selectivity, affording single products in high yields. fishersci.canih.gov

| Aromatic Compound | Solvent | Product(s) | Total Yield |

|---|---|---|---|

| Phenol | 1,4-Dioxane | Ortho and Para isomers of 5-(4-hydroxyphenyl)hydantoin | 96% |

| Anisole | 1,4-Dioxane | 5-(4-methoxyphenyl)hydantoin | 90% |

| Thiophene | 1,4-Dioxane | 5-(2-thienyl)hydantoin | 95% |

Advanced Catalytic Systems for 5 Bromohydantoin Transformations

Development and Application of Heterogeneous Catalytic Systems for 5-Bromohydantoin Reactions

Heterogeneous catalysts have garnered considerable attention in the synthesis of this compound derivatives due to their ease of separation from the reaction mixture, potential for recyclability, and contribution to more sustainable chemical processes. Research has primarily focused on the use of readily available and cost-effective materials as catalyst supports.

Metal-Doped Animal Bone Meal (ABM) Catalysts (e.g., ZnBr2/ABM) in this compound Chemistry

Animal bone meal (ABM), a readily available and inexpensive material, has emerged as a promising support for catalysts in organic synthesis. When doped with metal salts like zinc bromide (ZnBr2) or zinc chloride (ZnCl2), ABM has been effectively utilized as a heterogeneous catalyst for the Friedel-Crafts alkylation of aromatic compounds with this compound to produce 5-arylhydantoins. researchgate.netresearchgate.net

The ZnBr2/ABM catalyst has demonstrated high efficiency in these reactions. For instance, the reaction of this compound with phenol (B47542) in the presence of ZnCl2/ABM in 1,4-dioxane (B91453) resulted in a 96% total yield of the corresponding ortho and para isomers of 5-(hydroxyphenyl)hydantoin. researchgate.net Similarly, reactions with other aromatic systems such as anisole (B1667542) and thiophene (B33073) have yielded 5-(4-methoxyphenyl)hydantoin and 5-(2-thienyl)hydantoin (B15053246) in 90% and 95% yields, respectively, with complete selectivity. researchgate.net

The catalytic activity of ZnBr2/ABM is attributed to the Lewis acidity of the zinc bromide, which facilitates the alkylation reaction. The porous structure of the ABM provides a high surface area for the reaction to occur.

Table 1: Performance of ZnCl2/ABM Catalyst in the Synthesis of 5-Arylhydantoins

| Aromatic Compound | Product | Yield (%) |

|---|---|---|

| Phenol | 5-(hydroxyphenyl)hydantoin (ortho and para) | 96 |

| Anisole | 5-(4-methoxyphenyl)hydantoin | 90 |

| Thiophene | 5-(2-thienyl)hydantoin | 95 |

Phosphate-Based Catalysts (e.g., Hydroxyapatite (B223615), Fluoroapatite, Natural Phosphate) for this compound Derivatization

Phosphate-based materials, including naturally occurring and synthetic forms like hydroxyapatite and fluoroapatite, have also been explored as effective heterogeneous catalysts for the derivatization of this compound. These materials are attractive due to their low cost, high stability, and environmentally friendly nature.

Research has shown that both natural and synthetic phosphates can catalyze the Friedel-Crafts reaction between this compound and various aromatic compounds. The catalytic activity of these materials is often attributed to their acidic and basic surface properties, which can be tailored by chemical modification. The specific surface characteristics of the phosphate (B84403) catalyst play a crucial role in determining the reaction's efficiency and selectivity.

Characterization Techniques for Heterogeneous Catalysts in this compound Reactions (e.g., X-ray Diffraction, Scanning Electron Microscopy, Fourier-Transform Infrared Spectroscopy)

A comprehensive understanding of the physical and chemical properties of heterogeneous catalysts is essential for optimizing their performance. Several analytical techniques are employed to characterize these catalysts.

X-ray Diffraction (XRD): This technique is used to determine the crystalline structure of the catalyst. For instance, XRD patterns of ZnBr2/ABM have shown that the primary crystalline phase is hydroxyapatite, the main component of animal bone. researchgate.net

Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology and particle size of the catalyst. SEM images of ZnBr2/ABM reveal a porous and heterogeneous surface, which is advantageous for catalysis.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is employed to identify the functional groups present on the catalyst's surface. In the case of ZnBr2/ABM, FTIR spectra are recorded to confirm the presence of phosphate and other characteristic groups of the bone meal support. researchgate.net

Recyclability and Reusability Studies of Solid Catalysts in this compound Synthesis

A key advantage of heterogeneous catalysts is their potential for recycling and reuse, which aligns with the principles of green chemistry by reducing waste and catalyst consumption. Studies on ZnCl2/ABM have demonstrated its excellent reusability. The catalyst can be easily separated from the reaction mixture by simple filtration, washed, and reused multiple times without a significant loss in its catalytic activity. researchgate.net Research has shown that the ZnCl2/ABM catalyst can be reused up to seven times, with only a marginal decrease in the yield of the desired product, highlighting its robustness and potential for industrial applications. researchgate.net

Homogeneous Catalysis in this compound Derivatization (e.g., Mg(ClO4)2, YbCl3)

Homogeneous catalysts, particularly Lewis acids, have also been effectively used in the synthesis of 5-arylhydantoins from this compound. Notable examples include magnesium perchlorate (B79767) (Mg(ClO4)2) and ytterbium chloride (YbCl3). These catalysts operate in the same phase as the reactants, often leading to high reaction rates and yields.

The synthesis of 5-arylhydantoins has been successfully carried out using these Lewis acids to promote the Friedel-Crafts alkylation. The choice of catalyst can influence the selectivity of the reaction, particularly in cases where multiple isomers can be formed. While homogeneous catalysts offer high activity, their separation from the product mixture can be challenging, which is a drawback compared to heterogeneous systems.

Principles of Green Chemistry in Catalytic Processes Involving this compound

The development of catalytic systems for this compound transformations is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

The use of heterogeneous catalysts like metal-doped ABM and phosphate-based materials directly aligns with several green chemistry principles. Their reusability minimizes waste, and the use of readily available, non-toxic starting materials contributes to a more sustainable process. Furthermore, some reactions involving this compound derivatives can be conducted under solvent-free conditions, further reducing the environmental impact. organic-chemistry.org The development of catalyst-free methods for some transformations of this compound derivatives also represents a significant advancement in green chemistry. organic-chemistry.org

By focusing on the use of recyclable catalysts, minimizing the use of hazardous solvents, and improving atom economy, the synthesis of valuable compounds from this compound can be made more environmentally friendly and economically viable.

Synthetic Applications and Derivatization Strategies of 5 Bromohydantoin

Precursor for 5-Arylhydantoin Scaffolds

A primary application of 5-bromohydantoin is its conversion into 5-arylhydantoins. This transformation is typically achieved by reacting a 5-unsubstituted hydantoin (B18101) with a halogenating agent, such as bromine in dioxane, to form the this compound intermediate in situ. google.comgoogle.com This reactive intermediate is then subjected to a Friedel-Crafts-type reaction with an aromatic compound, such as phenol (B47542) or anisole (B1667542), to introduce an aryl group at the C-5 position. researchgate.netresearchgate.netimist.ma This method provides an industrially advantageous route to 5-arylhydantoins, which are crucial intermediates for various bioactive molecules. google.com

5-Arylhydantoins derived from this compound are exceptionally important as precursors for the synthesis of (D)-arylglycines. google.comgoogle.com For instance, 5-(4-hydroxyphenyl)hydantoin is a key intermediate in the production of (D)-p-hydroxyphenylglycine. google.com These arylglycines are non-proteinogenic amino acids that form the essential side chains of several widely used semisynthetic antibiotics. google.comgoogle.com The process leverages the hydantoin scaffold to establish the required stereochemistry, which is later resolved to obtain the desired enantiomerically pure arylglycine.

The general synthetic pathway involves:

Halogenation: A 5-unsubstituted hydantoin is brominated to produce this compound. google.com

Arylation: The this compound reacts with a phenol or other aromatic compound to yield a 5-arylhydantoin. google.comresearchgate.net

Hydrolysis: The resulting 5-arylhydantoin is hydrolyzed to open the ring and produce the corresponding arylglycine.

Resolution: Optical resolution techniques are employed to isolate the desired (D)- or (R)-enantiomer.

The synthetic pathway commencing with this compound provides access to a range of significant bioactive compounds beyond just arylglycines. The resulting 5-arylhydantoins are versatile intermediates.

Semisynthetic Antibiotics: As mentioned, the primary application is in the synthesis of side chains for β-lactam antibiotics. google.comalibaba.com For example, (D)-p-hydroxyphenylglycine, derived from 5-(4-hydroxyphenyl)hydantoin, is a critical component for the manufacture of amoxicillin, a broad-spectrum penicillin antibiotic. alibaba.comvulcanchem.com

Peptide Hormones: 5-Arylhydantoins serve as building blocks in the synthesis of certain peptide hormones. researchgate.net Peptide hormones are a class of hormones composed of amino acids that regulate numerous physiological processes. ditki.comnih.govontosight.ai The synthesis of these complex molecules often requires specialized amino acid derivatives, for which 5-arylhydantoins can be valuable precursors. researchgate.netnih.gov

Pesticides: The hydantoin structure is found in various agrochemicals. 5-Arylhydantoins, produced via the this compound intermediate, are used in the preparation of pyrethroids and other pesticides. researchgate.net Some this compound derivatives have also been investigated for direct use as pest control agents. google.com

Novel C-5 Functionalization Methods Utilizing this compound Reactivity

The reactivity of the C-Br bond at the 5-position of this compound makes it an ideal substrate for developing new carbon-carbon and carbon-heteroatom bond-forming reactions. uio.no The C-5 position is the most reactive site on the hydantoin ring for this type of chemistry. researchgate.net Research has focused on using various catalysts to promote the reaction between this compound and aromatic compounds under milder and more selective conditions.

One of the most explored methods is the Friedel-Crafts alkylation. researchgate.netresearchgate.net This electrophilic aromatic substitution reaction involves the activation of this compound by a Lewis acid, which facilitates the attack of an aromatic ring. researchgate.net

Recent advancements have introduced heterogeneous catalysts to improve the efficiency and environmental footprint of this transformation. These catalysts are easily separable and often reusable, offering significant advantages for industrial applications.

Below is a table summarizing various catalytic systems used for the synthesis of 5-arylhydantoins from this compound and different aromatic compounds.

| Catalyst System | Aromatic Compound | Product(s) | Yield | Reference |

| Natural Phosphate (B84403) (NP) / Fluoroapatite (FAP) | Phenol | ortho and para isomers | High selectivity | researchgate.net |

| Hydroxyapatite (B223615) (HAP) | Phenol | ortho and para isomers | Good overall yield | researchgate.net |

| Zinc Bromide / Animal Bone Meal (ZnBr₂/ABM) | Phenol | ortho and para isomers | 96% (total) | researchgate.net |

| Zinc Bromide / Animal Bone Meal (ZnBr₂/ABM) | Anisole | 5-(4-methoxyphenyl)hydantoin | High | imist.ma |

| Zinc Bromide / Animal Bone Meal (ZnBr₂/ABM) | Thiophene (B33073) | 5-(2-thienyl)hydantoin (B15053246) | High | imist.ma |

These methods demonstrate the versatility of this compound in C-5 functionalization, extending its utility to a broader range of aromatic and heteroaromatic systems. The reaction mechanism involves the catalyst acting as a Lewis acid to polarize the C-Br bond, facilitating the electrophilic attack on the aromatic partner. researchgate.net

Investigations into N-Substitution Reactions of the Hydantoin Ring through this compound Intermediates

While C-5 functionalization is the most prominent application of this compound, the hydantoin ring itself possesses two nitrogen atoms (N-1 and N-3) that can also be substituted. Functionalization at the N-3 position is particularly common in many biologically active hydantoin-containing compounds. uio.no

Although direct N-substitution of this compound is less documented in favor of C-5 reactions, it can be an intermediate in multi-step syntheses where the nitrogens are modified after the C-5 position has been functionalized. The general principle of N-substitution on a hydantoin ring involves a nucleophilic substitution reaction where a deprotonated hydantoin nitrogen acts as the nucleophile. libretexts.orgpressbooks.pub

The typical sequence would involve:

Formation of the 5-arylhydantoin from this compound as described previously.

Deprotonation of the N-3 or N-1 nitrogen using a suitable base.

Reaction of the resulting hydantoin anion with an electrophile (e.g., an alkyl halide) to introduce a substituent on the nitrogen atom.

This stepwise approach allows for the synthesis of complex, multi-substituted hydantoins where the substitution pattern at both the C-5 and N-positions can be precisely controlled, starting from the key this compound intermediate.

Analytical and Spectroscopic Elucidation of 5 Bromohydantoin and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. libretexts.org Both ¹H and ¹³C NMR are critical in assigning the structure of 5-bromohydantoin and its derivatives.

The fundamental structure of this compound has been confirmed through detailed spectroscopic analysis, including ¹³C NMR. google.comgoogle.com In a ¹³C NMR spectrum, determined in deuterated acetone, the signals corresponding to the carbonyl carbons (C2 and C4) and the bromine-bearing C5 carbon provide conclusive evidence of the hydantoin (B18101) ring structure. google.comgoogle.com

For derivatives of this compound, such as 1,3-bis(5-hydantoinyloxy)benzenes, ¹H NMR spectroscopy is instrumental. ijacskros.com Spectra, often recorded in DMSO-d₆, reveal characteristic signals that can be assigned to specific protons within the molecule. ijacskros.com For instance, the protons on the nitrogen atoms (N-H) of the hydantoin ring typically appear as distinct singlets at downfield chemical shifts, often above δ 10 ppm, due to their acidic nature. ijacskros.comlibretexts.org The proton at the C5 position (C-H) also gives a characteristic signal, while aromatic protons appear as multiplets in their expected region. ijacskros.com

For more complex structures, such as substituted fluorenylspirohydantoins, advanced 2D NMR techniques are utilized for a complete and unequivocal assignment of all ¹H and ¹³C signals. bas.bg These methods include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached. bas.bg

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together different fragments of the molecule. bas.bg

These combined techniques allow chemists to map out the entire molecular structure with high confidence. bas.bg

Table 1: Representative ¹H NMR Spectral Data for a 1,3-bis(5-hydantoinyloxy)benzene Derivative in DMSO-d₆ ijacskros.com

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Hydantoin N-H | ~10.6 | Singlet | N1-H and N3-H protons of the hydantoin rings. |

| Hydantoin N-H | ~7.9 | Singlet | N1'-H and N3'-H protons of the hydantoin rings. |

| Aromatic C-H | 6.7 - 7.6 | Multiplet | Protons on the central benzene (B151609) ring. |

Mass Spectrometry (MS) in this compound Structural Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The chemical structure of this compound was initially determined in part by detailed mass analysis. google.comgoogle.com

A key feature in the mass spectrum of this compound and any of its derivatives that retain the bromine atom is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. chemguide.co.uk Consequently, the molecular ion (M⁺) peak will appear as a pair of peaks of almost equal intensity, separated by 2 mass-to-charge (m/z) units. chemguide.co.ukdocbrown.info This "M+2" peak is a definitive signature for the presence of a single bromine atom in the ion. chemguide.co.uk

In the analysis of this compound derivatives using techniques like Direct Analysis in Real Time (DART) or Electrospray Ionization (ESI), the molecule is often observed as a sodium adduct, [M+Na]⁺. ijacskros.com

Table 2: Expected Molecular Ion Peaks for this compound in Mass Spectrometry

| Ion | Isotope Composition | Expected m/z | Relative Intensity |

|---|---|---|---|

| [M]⁺ | C₃H₃N₂O₂⁷⁹Br | 178 | ~100% |

Fragmentation patterns can also provide structural information. The hydantoin ring can cleave in predictable ways, often involving the loss of characteristic fragments like HNCO or CO. libretexts.orgmiamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification in this compound and its Products

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edu The structure of this compound was confirmed using IR spectroscopy, often with the sample prepared as a KBr pellet. google.comgoogle.com

The IR spectrum of a hydantoin derivative displays several characteristic absorption bands that confirm the integrity of the ring structure and the presence of specific substituents. ijacskros.com Key absorptions include:

N-H Stretching: The N-H bonds in the hydantoin ring typically show one or more broad absorption bands in the region of 3100-3500 cm⁻¹. ijacskros.comspecac.com

C=O Stretching: A hallmark of the hydantoin system is the presence of two distinct carbonyl (C=O) stretching bands. ijacskros.combas.bg These strong, sharp peaks are usually found in the range of 1700-1785 cm⁻¹. The presence of two bands is due to the asymmetric and symmetric stretching of the two carbonyl groups (at C2 and C4), which are in slightly different chemical environments. ijacskros.com

C-O-C Stretching: In ether derivatives of this compound, the C-O-C ether linkage gives rise to a characteristic band, typically around 1140-1170 cm⁻¹. ijacskros.com

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives ijacskros.combas.bg

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| N-H (Amide) | 3180 - 3470 | Medium-Broad | Stretching |

| C=O (Amide) | 1760 - 1780 | Strong | Asymmetric Stretching |

| C=O (Amide) | 1710 - 1725 | Strong | Symmetric Stretching |

Chromatographic Techniques for Reaction Monitoring and Product Purification

Chromatographic methods are indispensable for both monitoring the progress of a chemical reaction and for the purification of the final product. umn.edu

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique used to qualitatively monitor a reaction's progress. researchgate.net In the synthesis of this compound derivatives, a small aliquot of the reaction mixture is spotted onto a silica (B1680970) gel TLC plate and eluted with a suitable solvent system. ijacskros.com By comparing the spots of the reaction mixture with those of the starting materials, the formation of the product (a new spot with a different retardation factor, R_f) and the consumption of reactants can be observed. google.comijacskros.com Visualization is typically achieved using a UV lamp or an iodine chamber. ijacskros.com

High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution and is used for both analytical and preparative purposes. umn.edu It can be used to obtain highly pure samples of this compound derivatives and to analyze the purity of the final product. nih.gov When combined with a mass spectrometer (HPLC-MS), it becomes a powerful tool for separating a mixture and identifying its components simultaneously. nih.gov

For larger-scale purification, Column Chromatography is the standard method. uio.no The crude product mixture is loaded onto a column packed with a stationary phase, such as silica gel, and a solvent (or solvent gradient) is passed through to separate the components based on their different affinities for the stationary and mobile phases. uq.edu.au

Table 4: Application of Chromatographic Techniques in this compound Chemistry

| Technique | Application | Phase Information | Purpose |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Stationary: Silica Gel | To quickly check for the consumption of starting material and formation of the product. ijacskros.com |

| Column Chromatography | Product Purification | Stationary: Silica Gel | To isolate the desired product from unreacted starting materials and by-products on a preparative scale. uio.no |

Perspectives and Emerging Research Frontiers in 5 Bromohydantoin Chemistry

Development of More Efficient and Selective Synthetic Routes to 5-Bromohydantoin and its Derivatives

The synthesis of this compound and its derivatives is a pivotal step for their subsequent application in various fields. Traditional methods often involve the direct bromination of a hydantoin (B18101) precursor. For instance, this compound can be synthesized by reacting hydantoin with bromine. ijacskros.comgoogle.com One documented method involves stirring a mixture of hydantoin and bromine in dioxane at elevated temperatures. ijacskros.com Another approach utilizes acetic acid as a solvent, with the reaction proceeding at a lower temperature to yield this compound, which can then be used to produce 5-arylhydantoins. google.com

However, the focus of current research is on developing more efficient and selective synthetic methodologies. Efficiency improvements aim to increase yields, reduce reaction times, and utilize milder conditions. For example, a process for preparing this compound with a 98% yield has been described where hydantoin and bromine are reacted in acetic acid. google.com The use of catalysts, such as a small amount of boron trifluoride ether complex, has also been shown to facilitate the reaction between hydantoin and bromine in dioxane. google.com

Selectivity is another critical aspect, particularly when synthesizing derivatives. The reaction of this compound with phenol (B47542) compounds, for instance, can lead to a mixture of ortho and para substituted products. google.com Research efforts are directed towards controlling this regioselectivity. The production ratio of the desired para-substituted product to the ortho-substituted byproduct can vary depending on the reaction conditions and the specific reactants used. google.com

Exploration of Novel Catalytic Technologies for this compound Transformations

The transformation of this compound into more complex molecules is greatly enhanced by the use of catalytic technologies. These catalysts not only accelerate reaction rates but can also improve selectivity and yields. A significant area of research has been the use of various catalysts in the Friedel-Crafts reaction between this compound and aromatic compounds to synthesize 5-arylhydantoins. researchgate.netresearchgate.netacs.org

Different types of catalysts have been explored, including:

Acid Catalysts: The reaction can also be facilitated by various inorganic and organic acids, as well as solid acids like silica (B1680970) gel and zeolites. google.com Interestingly, the Friedel-Crafts reaction with this compound can proceed even without a Lewis acid catalyst, which offers economic and environmental benefits. google.com

These catalytic systems are crucial for expanding the synthetic utility of this compound, enabling the creation of a diverse range of derivatives with potential applications in various chemical industries.

Expansion of this compound's Synthetic Utility in Medicinal and Agricultural Chemistry

The hydantoin scaffold is a recognized pharmacophore present in numerous biologically active compounds. ijacskros.com Consequently, this compound serves as a valuable intermediate for the synthesis of molecules with potential medicinal and agricultural applications.

In medicinal chemistry , 5-arylhydantoins, synthesized from this compound, are important intermediates for producing (D)-arylglycines. google.com These, in turn, are crucial for the synthesis of semi-synthetic penicillins and cephalosporins. google.com For example, (D)-p-hydroxyphenylglycine, a key component of the antibiotic amoxicillin, can be derived from a 5-hydroxyhydantoin (B43812) precursor, which can be synthesized through pathways involving this compound. vulcanchem.com The versatility of the hydantoin ring system allows for the generation of a wide array of derivatives with diverse biological activities, including anticonvulsant, antibacterial, and antiviral properties. ijacskros.com

In agricultural chemistry , hydantoin derivatives have demonstrated herbicidal and fungicidal properties. ijacskros.com For instance, quinclorac, a selective herbicide, has been the subject of derivatization studies to enhance its potency, showcasing the potential of modifying existing agricultural chemicals with hydantoin-based structures. frontiersin.org The development of new synthetic routes using this compound can lead to novel compounds with improved efficacy and selectivity for agricultural applications.

Interdisciplinary Approaches in this compound Research (e.g., Material Science Applications, Biosynthesis Pathways)

The study of this compound and its derivatives is increasingly benefiting from interdisciplinary approaches, extending beyond traditional organic synthesis into fields like material science and biosynthesis.

In material science , hydantoin derivatives are utilized in the synthesis of high-temperature-stable epoxy resins. ijacskros.com The reactivity of the hydantoin ring and its substituents allows for the creation of polymers with specific properties. Research in this area is inherently interdisciplinary, combining principles of chemistry, physics, and engineering. nih.govhawaii.edunorthwestern.eduvanderbilt.edu For example, N-bromo-hydantoin conjugated polystyrene beads have been synthesized for potential applications in water disinfection, demonstrating the integration of hydantoin chemistry with polymer science to address environmental challenges. researchgate.net

The exploration of biosynthesis pathways for hydantoin-related compounds is another emerging frontier. While the chemical synthesis of this compound is well-established, understanding and engineering biological systems to produce such compounds could offer more sustainable and environmentally friendly alternatives. For example, research into the de novo biosynthesis of allantoin, a related hydantoin, has been achieved by constructing an artificial biosynthetic pathway in Escherichia coli. researchgate.net This work highlights the potential for metabolic engineering to produce valuable hydantoin derivatives from simple starting materials like glucose. researchgate.net Such biosynthetic approaches could eventually be adapted to produce a wider range of functionalized hydantoins.

The convergence of these diverse scientific disciplines is expected to unlock new applications and a deeper understanding of this compound chemistry.

Q & A

Basic: What are the established synthetic routes for 5-Bromohydantoin, and how can researchers optimize reaction conditions for yield improvement?

Methodological Answer:

this compound is typically synthesized via bromination of hydantoin derivatives using reagents like bromine or N-bromosuccinimide. To optimize yields:

- Vary reaction parameters : Test temperatures (e.g., 0–25°C), solvent systems (polar aprotic solvents like DMF), and stoichiometric ratios of brominating agents .

- Monitor intermediates : Use thin-layer chromatography (TLC) or in situ NMR to track reaction progress .

- Characterize purity : Ensure final product purity via melting point analysis and HPLC (>95% purity) before proceeding to applications .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral data?

Methodological Answer:

- NMR spectroscopy : H and C NMR identify bromine-induced deshielding effects. For example, the C5 proton in this compound typically appears downfield (δ 4.5–5.5 ppm) due to bromine electronegativity .

- IR spectroscopy : Confirm carbonyl stretches (~1750 cm) and N-H vibrations (~3200 cm) .

- Mass spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 195) and isotopic patterns consistent with bromine .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

While specific safety data for this compound may require consultation with updated SDS, general protocols for brominated analogs include:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors during synthesis .

- Waste disposal : Classify as hazardous waste (halogenated organic compound) and incinerate via approved facilities .

Advanced: How can computational chemistry methods be applied to study the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, bromine’s electron-withdrawing effect lowers HOMO energy, directing reactivity toward nucleophilic substitution .

- Molecular dynamics simulations : Model solvation effects in aqueous or organic media to study degradation pathways .

- Validation : Cross-reference computational results with experimental UV-Vis or cyclic voltammetry data .

Advanced: What strategies are effective for resolving contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

- Meta-analysis : Aggregate data from multiple studies and assess variability using statistical tools (e.g., ANOVA) to identify outliers .

- Control experiments : Replicate conflicting studies under standardized conditions (pH, temperature, cell lines) to isolate variables .

- Critical appraisal : Evaluate methodological rigor (e.g., sample size, purity verification) in original studies to weigh evidence credibility .

Advanced: How should researchers design controlled experiments to investigate the degradation pathways of this compound under various environmental conditions?

Methodological Answer:

- Variable selection : Expose samples to UV light, varying pH (2–12), and temperatures (25–60°C) to simulate environmental stress .

- Analytical monitoring : Use LC-MS to detect degradation products (e.g., hydantoin or bromide ions) and quantify half-lives .

- Kinetic modeling : Apply pseudo-first-order kinetics to derive rate constants and activation energies for degradation steps .

Basic: What are the key considerations when developing a literature search strategy for this compound-related research?

Methodological Answer:

- Database selection : Use SciFinder for chemical structure searches and Web of Science for citation tracking .

- Search strings : Combine terms like "this compound synthesis," "spectroscopic characterization," and "biological activity" with Boolean operators (AND/OR) .

- Refinement : Filter results by publication date (>2010) and study type (e.g., experimental vs. theoretical) to prioritize recent, actionable data .

Advanced: What analytical methodologies are suitable for quantifying trace impurities in this compound samples?

Methodological Answer:

- HPLC with UV detection : Use reverse-phase C18 columns and gradient elution (water:acetonitrile) to separate impurities. Calibrate with spiked standards for quantification .

- GC-MS for volatiles : Detect low-molecular-weight byproducts (e.g., brominated alkanes) using headspace sampling .

- Validation : Perform spike-and-recovery tests (90–110% recovery) and limit of detection (LOD) calculations (<0.1% w/w) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.